1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, featuring a fused pyridine and pyrimidine ring system, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles.
Analyse Chemischer Reaktionen
1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by electron-withdrawing groups.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine has been investigated for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . Additionally, it can induce apoptosis in cancer cells by activating signaling pathways that lead to cell cycle arrest and programmed cell death .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-6-oxo-8-phenyl-1,2,3,4,6-pentahydropyrido(1,2-a)pyrimidine can be compared with other pyrimidine derivatives, such as:
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Exhibits similar synthetic routes and biological activities.
Triazole-Pyrimidine Hybrids: These compounds also show significant neuroprotective and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
66066-04-4 |
---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
1-methyl-8-phenyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C15H16N2O/c1-16-8-5-9-17-14(16)10-13(11-15(17)18)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3 |
InChI-Schlüssel |
SSKOIMFORCEUOM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN2C1=CC(=CC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.